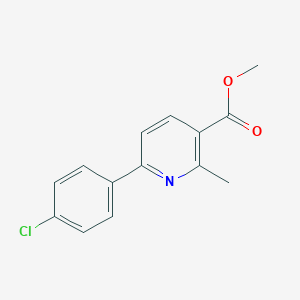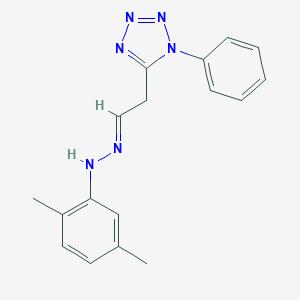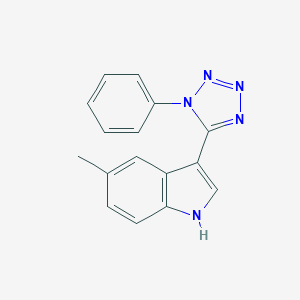
6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(4-chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester is a phenylpyridine.
Applications De Recherche Scientifique
Chemical Structure Analysis : Studies like Sivakumar et al. (1995) have examined similar compounds, highlighting the importance of analyzing their chemical structure, such as the planarity of rings and the conformation of the pyrrolidine ring, which is stabilized by van der Waals forces (Sivakumar, Fun, Ray, Roy, & Nigam, 1995).
Photochemical Reactions : Research like that by Sugiyama et al. (1981) explores the photochemical reactions of methyl 2-pyridinecarboxylate, which could shed light on similar reactions for the chemical . These reactions can be influenced by factors like UV irradiation and the presence of sulfuric or hydrochloric acid (Sugiyama, Furihata, Takagi, Sato, Akiyama, Satô, & Sugimori, 1981).
Synthesis and Crystal Structure : Studies such as Shen et al. (2012) delve into the synthesis and crystal structure of pyrazole derivatives, which are structurally related to the compound . These studies provide insights into molecular structures, which can be crucial for understanding the compound's chemical properties and potential applications (Shen, Huang, Diao, & Lei, 2012).
Cardiotonic Activity : Research on similar compounds, like those by Mosti et al. (1992), investigates their potential cardiotonic activity. This can be relevant for understanding the biomedical applications of 6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester (Mosti, Menozzi, Schenone, Dorigo, Gaion, & Belluco, 1992).
NMR Analysis for Structural Verification : Irvine et al. (2008) used NMR analysis for understanding the structure of related chlorinated compounds. Such techniques are vital for confirming the molecular structure and understanding the compound's chemical behavior (Irvine, Cooper, & Thornburgh, 2008).
Antimicrobial Properties : Al-Omar and Amr (2010) explored the antimicrobial properties of pyridine-bridged carboxamide Schiff's bases. Investigating similar properties in the compound of interest could lead to potential applications in antimicrobial treatments (Al-Omar & Amr, 2010).
Insecticidal Activity : Studies like Hasan et al. (1996) have investigated the insecticidal activity of similar compounds, which could be a potential application area for 6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester (Hasan, Nishimura, Okada, Akamatsu, Inoue, Ueno, & Taga, 1996).
Synthesis of Hyperbranched Aromatic Polyimides : Yamanaka, Jikei, and Kakimoto (2000) described the synthesis of hyperbranched aromatic polyimides using similar carboxylic acid methyl ester precursors. This highlights potential applications in materials science (Yamanaka, Jikei, & Kakimoto, 2000).
Propriétés
Nom du produit |
6-(4-Chlorophenyl)-2-methyl-3-pyridinecarboxylic acid methyl ester |
|---|---|
Formule moléculaire |
C14H12ClNO2 |
Poids moléculaire |
261.7g/mol |
Nom IUPAC |
methyl 6-(4-chlorophenyl)-2-methylpyridine-3-carboxylate |
InChI |
InChI=1S/C14H12ClNO2/c1-9-12(14(17)18-2)7-8-13(16-9)10-3-5-11(15)6-4-10/h3-8H,1-2H3 |
Clé InChI |
OOEFUVBZCSVRNB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
SMILES canonique |
CC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C(=O)OC |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-phenyl-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]-2-propen-1-one](/img/structure/B503244.png)



![1-(4-chlorophenyl)-5-[1-(4-chlorophenyl)-1H-pyrazol-4-yl]-1H-tetraazole](/img/structure/B503250.png)
![1,7,7-Trimethyl-3-[(2-pyrimidinylsulfanyl)methylene]bicyclo[2.2.1]heptan-2-one](/img/structure/B503252.png)
![5-(4-Chlorophenyl)-2-cyano-5-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-2,4-pentadienamide](/img/structure/B503253.png)
![4-(2,4-difluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinylamine](/img/structure/B503255.png)
![5-[5-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503258.png)
![5-[1-(4-fluorophenyl)-5-(trifluoromethyl)-1H-pyrazol-4-yl]-1-phenyl-1H-tetraazole](/img/structure/B503260.png)
![1-{2-[1-(4-fluorophenyl)-1H-tetraazol-5-yl]vinyl}-4-[3-(trifluoromethyl)phenyl]piperazine](/img/structure/B503262.png)
![5-[3-(3-fluorophenyl)-1H-pyrazol-4-yl]-1-(p-tolyl)tetrazole](/img/structure/B503263.png)
![5-[1-(4-chlorophenyl)-1H-tetraazol-5-yl]-4-(2-fluorophenyl)-2-pyrimidinamine](/img/structure/B503265.png)
![4-(3-fluorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-2-pyrimidinamine](/img/structure/B503266.png)